molecular formula C23H43N9O7 B8260974 Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH

Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH

Cat. No.: B8260974
M. Wt: 557.6 g/mol
InChI Key: CRSOIRJUVNFLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH is a synthetic peptide composed of the amino acids arginine, lysine, valine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often involving automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine and lysine residues.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The peptide is studied for its interactions with biological molecules and its potential role in cellular processes.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug delivery and as a component of peptide-based vaccines.

    Industry: The peptide is used in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH depends on its specific application. In biological systems, peptides like this one can interact with receptors, enzymes, and other proteins, influencing various cellular pathways. The arginine and lysine residues may play a role in binding to negatively charged molecules, while the valine and glycine residues contribute to the peptide’s overall structure and stability.

Comparison with Similar Compounds

Similar Compounds

    Ac-DL-Arg-DL-Lys-DL-Val-Gly-OH: A similar peptide with one less glycine residue.

    Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-NH2: A variant with an amidated C-terminus.

    Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OMe: A variant with a methyl ester at the C-terminus.

Uniqueness

Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH is unique due to its specific sequence and the presence of both arginine and lysine residues, which can confer distinct biological activities and interactions. The presence of two glycine residues may also influence its flexibility and overall conformation.

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N9O7/c1-13(2)19(22(39)29-11-17(34)28-12-18(35)36)32-21(38)16(7-4-5-9-24)31-20(37)15(30-14(3)33)8-6-10-27-23(25)26/h13,15-16,19H,4-12,24H2,1-3H3,(H,28,34)(H,29,39)(H,30,33)(H,31,37)(H,32,38)(H,35,36)(H4,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSOIRJUVNFLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N9O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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